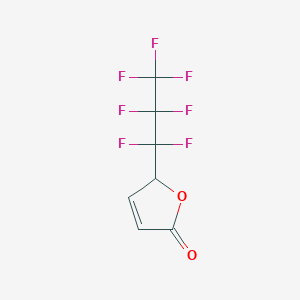

2(5H)-Furanone, 5-(heptafluoropropyl)-

Description

Contextualizing the 2(5H)-Furanone Core Structure in Organic Synthesis and Medicinal Chemistry Research

The 2(5H)-furanone, also known as a butenolide, is a five-membered heterocyclic lactone that serves as a crucial structural motif in a vast array of natural products and synthetic compounds. mdpi.com Its prevalence in nature is a testament to its stability and its ability to participate in a variety of biological interactions. In the realm of organic synthesis, 2(5H)-furanones are valued as versatile building blocks. researchgate.netchemrxiv.orgrsc.org Their inherent reactivity, stemming from the conjugated double bond and the lactone functionality, allows for a wide range of chemical transformations, making them key intermediates in the synthesis of more complex molecules. nih.gov

From a medicinal chemistry perspective, the 2(5H)-furanone scaffold is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov Derivatives of 2(5H)-furanone have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov For instance, certain furanone derivatives have demonstrated the ability to interfere with bacterial communication systems known as quorum sensing, which is critical for biofilm formation and virulence. nih.govunipi.it This wide range of bioactivity has spurred extensive research into the synthesis and biological evaluation of novel 2(5H)-furanone derivatives. nih.govunipi.itresearchgate.net

Below is a table summarizing the diverse biological activities associated with the 2(5H)-furanone core structure.

| Biological Activity | Therapeutic Area |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Quorum Sensing Inhibition | Anti-biofilm Strategies |

Significance of Perfluoroalkyl Moieties in Enhancing Molecular Properties for Research Applications

The introduction of perfluoroalkyl (Rf) groups, such as the heptafluoropropyl moiety, into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance molecular properties. The unique characteristics of fluorine, being the most electronegative element, impart profound effects on the physical, chemical, and biological behavior of the parent molecule.

One of the primary benefits of perfluoroalkylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This increased stability can lead to a longer biological half-life of a drug candidate. Furthermore, the incorporation of a perfluoroalkyl group often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. However, the effect on lipophilicity can be complex, as the fluorinated segment also exhibits lipophobicity.

From an electronic standpoint, perfluoroalkyl groups are strongly electron-withdrawing. This can significantly alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with biological targets like proteins and enzymes. These modifications can lead to improved binding affinity and selectivity for the target receptor or enzyme. A study on γ-hydroxy-γ-perfluoroalkyl butenolides highlights the synthetic accessibility and potential of this class of compounds. rsc.org

The table below outlines the key property enhancements provided by perfluoroalkyl groups in molecular research.

| Property Enhancement | Implication in Research |

| Increased Metabolic Stability | Longer drug half-life, reduced dosage frequency |

| Modified Lipophilicity | Improved membrane permeability and bioavailability |

| Strong Electron-Withdrawing Nature | Altered acidity/basicity, enhanced binding affinity |

| Altered Molecular Conformation | Potential for improved target selectivity |

Overview of Research Trajectories for 2(5H)-Furanone, 5-(heptafluoropropyl)- and Related Derivatives

While direct and extensive research specifically on 2(5H)-Furanone, 5-(heptafluoropropyl)- is not widely published, the research trajectories for this compound can be inferred from studies on structurally related molecules. The investigation into 5-substituted 2(5H)-furanones is a vibrant area of research, with a focus on creating derivatives with enhanced or novel biological activities. nih.gov

One major research direction is the exploration of the antimicrobial and antifungal potential of these compounds. Given that both the 2(5H)-furanone core and fluorinated compounds are known to possess antimicrobial properties, it is hypothesized that 5-(heptafluoropropyl)-2(5H)-furanone could exhibit potent activity against a range of pathogens. nih.govresearchgate.net Research would likely involve the synthesis of the compound and its screening against various bacterial and fungal strains, including drug-resistant variants. Structure-activity relationship (SAR) studies of related butenolides have shown that the nature of the substituent at the C-5 position can significantly influence antimicrobial efficacy.

Another promising avenue is the investigation of their anticancer properties . Numerous 2(5H)-furanone derivatives have been reported to possess cytotoxic activity against various cancer cell lines. nih.gov The introduction of the heptafluoropropyl group could enhance this activity through increased cellular uptake and interaction with intracellular targets. Research in this area would focus on evaluating the compound's efficacy in various cancer models and elucidating its mechanism of action, which could involve the induction of apoptosis or cell cycle arrest.

Furthermore, the synthesis of novel derivatives based on the 5-(heptafluoropropyl)-2(5H)-furanone scaffold is a logical next step. This could involve modifications at other positions of the furanone ring to fine-tune the biological activity and pharmacokinetic profile. The synthesis of γ-hydroxy-γ-perfluoroalkyl butenolides demonstrates a feasible synthetic route to related structures, which could be adapted for the target compound and its analogues. rsc.org

Properties

CAS No. |

143469-51-6 |

|---|---|

Molecular Formula |

C7H3F7O2 |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)-2H-furan-5-one |

InChI |

InChI=1S/C7H3F7O2/c8-5(9,3-1-2-4(15)16-3)6(10,11)7(12,13)14/h1-3H |

InChI Key |

CNLNFEHEUBCQRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC1C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structural framework of organic molecules by probing the magnetic properties of atomic nuclei. For 2(5H)-Furanone, 5-(heptafluoropropyl)- , a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent bonding and connectivity.

In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the protons on the furanone ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing heptafluoropropyl group at the C5 position. For comparison, the parent 2(5H)-furanone shows distinct signals for its olefinic and methylene (B1212753) protons. nist.govchemicalbook.com

The ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. Each unique carbon atom, including those in the furanone ring and the heptafluoropropyl chain, would produce a distinct signal. The chemical shifts of the carbonyl carbon (C2) and the olefinic carbons (C3 and C4) would be particularly informative about the electronic environment within the lactone ring. nih.gov

Furthermore, ¹⁹F NMR spectroscopy is essential for characterizing the heptafluoropropyl group. This technique is highly sensitive to the environment of fluorine atoms, and the spectrum would show distinct signals for the CF₃ and CF₂ groups, with characteristic chemical shifts and coupling constants that confirm the structure of the perfluoroalkyl chain.

Table 1: Predicted NMR Data Types for 2(5H)-Furanone, 5-(heptafluoropropyl)-

| Nucleus | Information Provided |

|---|---|

| ¹H | Number and connectivity of hydrogen atoms. |

| ¹³C | Carbon skeleton and functional groups. |

| ¹⁹F | Structure and environment of the fluoroalkyl chain. |

| COSY | Correlation between coupled protons. |

| HSQC | Correlation between protons and directly attached carbons. |

| HMBC | Correlation between protons and carbons over two or three bonds. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of 2(5H)-Furanone, 5-(heptafluoropropyl)- , several characteristic absorption bands would be expected.

A strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated γ-lactone ring would be a key feature, typically appearing in the region of 1740-1780 cm⁻¹. The C=C double bond of the furanone ring would also show a characteristic stretching vibration. Additionally, strong absorption bands associated with the C-F bonds of the heptafluoropropyl group would be prominent in the fingerprint region of the spectrum, generally between 1000 and 1350 cm⁻¹. For the parent 2(5H)-furanone , the carbonyl stretch is a well-documented feature. nih.gov

Table 2: Expected IR Absorption Bands for 2(5H)-Furanone, 5-(heptafluoropropyl)-

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Lactone) | 1740 - 1780 |

| C=C (Alkenyl) | 1640 - 1680 |

| C-F | 1000 - 1350 |

| C-O (Lactone) | 1150 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of 2(5H)-Furanone, 5-(heptafluoropropyl)- . This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, potentially showing the loss of the heptafluoropropyl side chain or fragments from the furanone ring. While HRMS data for the specific target compound is not readily found, studies on other furanone derivatives demonstrate the utility of this technique in confirming their molecular formulas. mdpi.com

Chiroptical Spectroscopy for Absolute Configuration Determination

If 2(5H)-Furanone, 5-(heptafluoropropyl)- is chiral, for instance, due to the stereocenter at the C5 position, chiroptical spectroscopic methods are essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. For chiral 2(5H)-furanones, empirical rules, known as helicity rules, have been developed to correlate the sign of the Cotton effects with the absolute configuration at the stereogenic centers. nih.govnih.gov These correlations, often supported by quantum chemical calculations, are instrumental in assigning the absolute stereochemistry of furanone derivatives. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light. VCD provides detailed information about the stereochemistry of a molecule in solution. For complex molecules like furanone derivatives, VCD can be more reliable than ECD for stereochemical assignments, as the vibrational transitions can be more localized and less influenced by distant chromophores. The experimental VCD spectrum is typically compared with a spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer to determine the absolute configuration.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute configuration for chiral compounds. nih.gov If a suitable single crystal of 2(5H)-Furanone, 5-(heptafluoropropyl)- can be grown, X-ray crystallography would unambiguously confirm its molecular structure and provide invaluable insight into its solid-state packing and intermolecular interactions. This technique has been successfully applied to numerous furanone derivatives, confirming their structures and stereochemistry. mdpi.com

Computational and Theoretical Investigations of 2 5h Furanone, 5 Heptafluoropropyl

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms (conformation) and the distribution of electrons within a molecule (electronic structure). For furanone derivatives, these calculations can reveal the planarity of the furanone ring and the preferred orientation of the heptafluoropropyl substituent.

| Computational Method | Basis Set | Calculated Property | Predicted Value for Analogous Furanones |

| DFT (B3LYP) | 6-31+G(d) | Dipole Moment | ~3.5 - 4.5 D |

| DFT (M06-2X) | def2-TZVP | HOMO-LUMO Gap | ~5.0 - 6.0 eV |

| MP2 | aug-cc-pVDZ | Conformational Energy Barrier | ~2 - 5 kcal/mol |

Note: The data presented in this table is representative of values obtained for structurally similar perfluoroalkyl-substituted lactones and furanones and is intended to provide an approximation for 2(5H)-Furanone, 5-(heptafluoropropyl)-.

Molecular Dynamics Simulations and Conformational Analysis

Simulations of other per- and polyfluoroalkyl substances (PFAS) have shown that the fluorinated alkyl chains can exhibit both hydrophobic and lipophobic characteristics, which dictates their interaction with the surrounding environment. In an aqueous solution, the heptafluoropropyl group is expected to influence the hydration shell around the molecule, which can have implications for its solubility and interactions with biological macromolecules. The conformational landscape obtained from MD simulations can identify the most populated conformers, which are likely to be the biologically active forms. mdpi.comnih.gov

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies are invaluable for mapping out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways, and characterizing the high-energy transition states. For furanone derivatives, these studies can elucidate mechanisms of synthesis, degradation, and metabolic transformation.

A theoretical study on the thermal decomposition of perfluorinated carboxylic acids revealed a mechanism involving the formation of a perfluorinated α-lactone intermediate. nih.gov This suggests that the lactone ring in 2(5H)-Furanone, 5-(heptafluoropropyl)- could be susceptible to similar ring-opening reactions under certain conditions. Furthermore, computational studies on the synthesis of perfluoroalkyl-substituted β-lactones have utilized DFT to distinguish between concerted and stepwise reaction mechanisms, highlighting the power of theoretical calculations in understanding reaction stereoselectivity. rsc.orgrsc.org

| Reaction Type | Computational Method | Key Finding for Analogous Systems |

| Thermal Decomposition | Quantum Chemistry | Formation of a perfluorinated α-lactone intermediate. nih.gov |

| [2+2] Cycloaddition | DFT | Favored concerted asynchronous pathway. rsc.orgrsc.org |

| Nucleophilic Attack | DFT | Identification of the most electrophilic sites. |

Note: This table summarizes findings from theoretical studies on reactions involving similar perfluoroalkylated lactones.

Computational Prediction of Interactions with Biological Macromolecules

Understanding how a small molecule interacts with biological targets is crucial for drug discovery and development. Computational methods such as molecular docking and ligand-protein interaction profiling are instrumental in predicting these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. While no specific docking studies on 2(5H)-Furanone, 5-(heptafluoropropyl)- targeting tyrosine kinases or the Eag-1 potassium channel were found, studies on other furanone derivatives and small molecules targeting these proteins provide a framework for such investigations. nih.govsemanticscholar.orgscielo.brnih.govresearchgate.net

Docking studies of various inhibitors into the ATP-binding site of tyrosine kinases have revealed the importance of hydrogen bonds and hydrophobic interactions for binding. The heptafluoropropyl group of the target compound would likely engage in favorable hydrophobic and potentially halogen-bonding interactions within the active site. The furanone core could act as a scaffold for positioning the key interacting moieties.

Following molecular docking, a more detailed analysis of the specific interactions between the ligand and the protein is necessary. This involves identifying key amino acid residues involved in hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. The unique properties of fluorine, such as its high electronegativity and ability to form weak hydrogen bonds (fluorine bonding), can play a significant role in the binding affinity and selectivity of fluorinated ligands. nih.gov

Computational studies on fluorinated ligands have shown that fluorine atoms can interact favorably with backbone amide protons and aromatic residues in a protein's binding pocket. For 2(5H)-Furanone, 5-(heptafluoropropyl)-, the seven fluorine atoms provide multiple opportunities for such interactions, potentially enhancing its binding to a target protein.

| Interaction Type | Potential Interacting Residues in a Tyrosine Kinase Active Site |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Halogen Bonding | Backbone carbonyls, electron-rich aromatic rings |

Note: This table provides a generalized profile of potential interactions based on the known active sites of tyrosine kinases and the structural features of the target compound.

Reactivity and Mechanistic Studies of 2 5h Furanone, 5 Heptafluoropropyl

Perfluoroalkyl Group Influence on Ring Reactivity and Electron Density

The heptafluoropropyl (CF₃CF₂CF₂-) group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the C-5 position of the 2(5H)-furanone ring exerts a profound inductive effect (-I effect) across the molecule. This effect significantly lowers the electron density throughout the furanone ring system.

The primary consequences of this reduced electron density are:

Increased Electrophilicity: The carbons of the furanone ring, particularly the carbonyl carbon (C-2) and the β-carbon of the α,β-unsaturated system (C-4), become significantly more electron-deficient and thus more electrophilic.

Enhanced Acidity: The protons on the ring, especially the one at C-5, become more acidic due to the stabilization of the corresponding conjugate base by the electron-withdrawing perfluoroalkyl group.

Activation for Nucleophilic Attack: The molecule as a whole is strongly activated towards reactions with nucleophiles. The high electrophilicity of the C-4 carbon makes the compound an excellent Michael acceptor.

This heightened reactivity can be contrasted with furanones bearing electron-donating or less-electron-withdrawing substituents, which are generally less susceptible to nucleophilic attack. The potent electronic influence of the heptafluoropropyl group is a defining feature of the molecule's chemical behavior.

Mechanistic Pathways of Key Reactions Involving the Furanone Ring

The unique electronic properties of 2(5H)-furanone, 5-(heptafluoropropyl)- give rise to specific and often highly efficient reaction pathways.

The Michael reaction, or conjugate addition, is a cornerstone of 2(5H)-furanone chemistry. libretexts.org For 5-(heptafluoropropyl)-2(5H)-furanone, this reactivity is exceptionally pronounced. The strong electron-withdrawing heptafluoropropyl group renders the C-4 position highly susceptible to attack by a wide range of soft nucleophiles. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile at the β-carbon (C-4) of the conjugated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. The presence of the perfluoroalkyl group stabilizes the enolate intermediate, further driving the reaction forward.

Table 1: Scope of Michael Donors for Addition to Perfluoroalkyl-Activated Furanones

| Nucleophile Class | Example | Reactivity Notes |

| Thiols | Thiophenol, Alkyl thiols | Reactions are typically rapid and high-yielding, often proceeding under mild, base-catalyzed conditions. chemrxiv.org |

| Amines | Primary & Secondary Amines | Addition occurs readily, sometimes leading to subsequent ring transformations depending on the reaction conditions. |

| Enolates | Malonates, β-ketoesters | Classic Michael donors add efficiently, forming new carbon-carbon bonds and creating more complex molecular scaffolds. libretexts.org |

| Organocuprates | Gilman reagents (R₂CuLi) | Provide a route for the introduction of alkyl or aryl groups at the C-4 position. |

The enhanced electrophilicity of the Michael acceptor system in 5-(heptafluoropropyl)-2(5H)-furanone allows for reactions with weaker nucleophiles that might not react with standard butenolides, expanding the synthetic utility of this scaffold.

The furanone ring, while relatively stable, can undergo ring-opening or transformation reactions, particularly when activated by a potent electron-withdrawing group. These reactions are often initiated by the attack of a hard nucleophile at the electrophilic carbonyl carbon (C-2) or by a sequence involving Michael addition followed by intramolecular rearrangement.

For instance, reaction with strong nucleophiles like hydrazine (B178648) can lead to the transformation of the furanone ring into a pyridazinone ring system. nih.gov The reaction begins with the attack of hydrazine on the carbonyl group, followed by cyclization and dehydration. The heptafluoropropyl group at C-5 would remain intact during this transformation, yielding a novel perfluoroalkyl-substituted pyridazinone.

Similarly, treatment with strong bases under harsh conditions (e.g., heating with sodium hydroxide) can lead to the hydrolysis of the lactone and subsequent ring-opening to form the corresponding γ-keto acid or its derivatives. The stability of the C-F bonds ensures the perfluoroalkyl moiety is retained in the final product. The general mechanism for epoxide ring-opening with nucleophiles often proceeds via an SN2 pathway, a principle that can be analogously applied to the lactone ring under certain conditions. beilstein-journals.orgnih.gov

The photochemistry of 2(5H)-furanones often involves [2+2] cycloaddition reactions between the C=C double bond of the furanone and an alkene or alkyne. When irradiated, the furanone can be excited to a singlet (S₁) or triplet (T₁) state, which then reacts with the reaction partner.

Studies on other 2(5H)-furanones have shown that direct irradiation typically leads to reactions from the singlet state, while photosensitized reactions proceed via the triplet state. chemrxiv.org A notable reaction is the photocycloaddition with acetylenes. This process can yield bicyclic cycloadducts, which can then undergo further rearrangements, such as a 1,3-acyl shift, to form new regioisomers. chemrxiv.org

While specific studies on 5-(heptafluoropropyl)-2(5H)-furanone are limited, the electron-withdrawing substituent is expected to influence the energy levels of the excited states and potentially the regioselectivity of the cycloaddition, offering a pathway to complex fluorinated bicyclic systems.

Catalytic Transformations Involving 2(5H)-Furanone, 5-(heptafluoropropyl)-

Catalysis provides efficient and selective routes for transforming the furanone core. Key catalytic reactions applicable to the title compound include hydrogenation and various asymmetric transformations.

Catalytic Hydrogenation: The double bond and the carbonyl group of the furanone ring can be selectively hydrogenated. Catalytic hydrogenation over palladium (Pd), nickel (Ni), or platinum (Pt) catalysts can reduce the C=C double bond to yield the corresponding saturated γ-butyrolactone. nih.gov Further or more forceful hydrogenation can reduce the carbonyl group to a hydroxyl group, leading to a diol, which may be followed by ring-opening.

The presence of the heptafluoropropyl group can influence the choice of catalyst and reaction conditions. For example, some catalysts may be deactivated by fluorine-containing compounds, while the electronic effects of the substituent could alter the chemoselectivity of the reduction.

Table 2: Potential Catalytic Transformations

| Reaction Type | Catalyst System (Example) | Product Type | Mechanistic Consideration |

| Asymmetric Michael Addition | Chiral amine or squaramide organocatalysts | Chiral 4-substituted butyrolactones | The catalyst activates the furanone and directs the stereoselective approach of the nucleophile. |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Chiral γ-butyrolactones | The chiral ligand on the metal center controls the facial selectivity of hydrogen addition to the double bond. |

| Kinetic Resolution | Chiral catalysts (e.g., Cinchona alkaloids) with a nucleophile | Enantioenriched furanone and adduct | In a racemic mixture of the furanone, one enantiomer reacts faster with a nucleophile in the presence of a chiral catalyst. |

These catalytic methods are powerful tools for creating stereochemically complex molecules from the 5-(heptafluoropropyl)-2(5H)-furanone precursor, opening avenues for the synthesis of advanced materials and biologically active compounds.

Academic Research Applications and Structure Activity Relationship Sar Investigations

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Generally, 2(5H)-furanones serve as valuable precursors for the synthesis of a diverse range of complex molecules and heterocyclic compounds. wikipedia.orggoogle.commdpi.com Their utility stems from the reactive nature of the furanone ring. nih.gov

Construction of Heterocyclic Scaffolds

The 2(5H)-furanone core is a known starting material for creating various heterocyclic systems through reactions like cycloadditions and ring transformations. nih.gov For instance, derivatives of 2(5H)-furanone have been utilized in the synthesis of pyridazinones and other complex heterocyclic structures. nih.gov Despite the established reactivity of the furanone ring, specific examples or methodologies for the use of 2(5H)-Furanone, 5-(heptafluoropropyl)- in the construction of heterocyclic scaffolds have not been reported in the reviewed literature.

Synthesis of Chiral Compounds and Natural Product Analogs

Chiral 2(5H)-furanone derivatives are significant in stereoselective synthesis. mdpi.comnih.gov They have been employed as starting materials for the synthesis of optically active compounds, including natural product analogs, by leveraging stereochemically pure precursors. mdpi.comnih.gov The search for academic literature did not yield any studies on the application of 2(5H)-Furanone, 5-(heptafluoropropyl)- in the synthesis of chiral compounds or as an analog to natural products.

Investigation of Quorum Sensing (QS) Modulation Mechanisms

A significant body of research is dedicated to furanones as modulators of bacterial quorum sensing (QS), a cell-to-cell communication system. nih.govresearchgate.netdoaj.org Halogenated furanones, particularly brominated derivatives isolated from the marine alga Delisea pulchra, are well-documented for their ability to interfere with QS and inhibit biofilm formation. psu.edunih.gov

Interference with N-Acylhomoserine Lactone (AHL) Signaling Pathways

Furanones are known to interfere with N-acylhomoserine lactone (AHL) signaling pathways, which are crucial for quorum sensing in many Gram-negative bacteria. nih.govnih.govmdpi.com They are thought to act as antagonists to AHL signaling molecules. psu.edu However, specific studies detailing the interaction of 2(5H)-Furanone, 5-(heptafluoropropyl)- with AHL signaling pathways are currently unavailable.

Impact on Biofilm Formation in Model Organisms

The inhibition of biofilm formation is a key outcome of QS modulation by furanones. nih.govmdpi.com Numerous studies have demonstrated the efficacy of various synthetic and natural furanones in preventing biofilm development in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.govnih.gov Research specifically investigating the impact of 2(5H)-Furanone, 5-(heptafluoropropyl)- on biofilm formation in any model organism has not been found.

Structure-Activity Relationships for QS Inhibition

Structure-activity relationship (SAR) studies on furanone derivatives have provided insights into the features necessary for potent QS inhibition. These studies often focus on the nature and position of substituents on the furanone ring. nih.gov For example, modifications to the acyl chain length and the halogenation pattern have been shown to influence anti-virulence activity. nih.gov There is no available literature that discusses the structure-activity relationship of 2(5H)-Furanone, 5-(heptafluoropropyl)- in the context of QS inhibition.

Mechanistic Studies on Enzyme Target Interactions

Detailed mechanistic studies elucidating the interaction of 2(5H)-Furanone, 5-(heptafluoropropyl)- with specific enzyme targets are not extensively available in current scientific literature. The following sections summarize the state of research concerning related compounds and potential areas of future investigation for this particular molecule.

Tyrosine Kinase Inhibition Studies

There is currently no specific research available that details the inhibitory effects of 2(5H)-Furanone, 5-(heptafluoropropyl)- on tyrosine kinases. However, the broader family of furanones has been investigated for activity against related enzymes. For instance, studies on 2(5H)-furanone sesquiterpenes have demonstrated inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B). nih.gov While PTP1B is a phosphatase and not a kinase, its role in signaling pathways regulated by tyrosine phosphorylation suggests that furanone scaffolds could potentially interact with ATP-binding sites or allosteric sites on tyrosine kinases. The introduction of a highly fluorinated alkyl chain like heptafluoropropyl could significantly alter the electronic and steric properties of the furanone core, potentially influencing its affinity and selectivity for various enzyme targets. Further research is required to explore this possibility.

Eag-1 Potassium Channel Interaction Research

As of the latest review of scientific literature, no studies have been published that specifically investigate the interaction between 2(5H)-Furanone, 5-(heptafluoropropyl)- and the Ether-à-go-go-1 (Eag-1) potassium channel. The Eag-1 channel is a voltage-gated potassium channel primarily expressed in the central nervous system and is considered a target for certain neurological and oncological conditions. nih.govnih.gov The potential for small molecules to modulate the activity of this channel is an area of active research. Given the unique electrochemical properties conferred by the heptafluoropropyl group, this furanone derivative presents a candidate for future screening and investigation against the Eag-1 channel and other ion channels.

Structure-Activity Relationships for Specific Enzyme Inhibition

Due to the absence of specific enzyme inhibition data for 2(5H)-Furanone, 5-(heptafluoropropyl)-, a detailed structure-activity relationship (SAR) for its interaction with specific enzymes cannot be constructed. However, general SAR principles for the 2(5H)-furanone class have been explored in other contexts. For example, studies on 5-arylidene-2(5H)-furanone derivatives have shown that the nature and position of substituents on the aryl ring significantly influence their cytotoxic activity. nih.govnih.gov Similarly, research on other furanone derivatives has highlighted the importance of the substituent at the 5-position for biological activity. nih.gov

The heptafluoropropyl group at the 5-position of the furanone ring is a key structural feature. Its strong electron-withdrawing nature and lipophilicity would be expected to play a critical role in any potential enzyme-ligand interactions. Future SAR studies would need to systematically vary the perfluoroalkyl chain length and explore substitutions at other positions of the furanone ring to determine the key molecular determinants for any observed biological activity.

Future Directions and Emerging Research Avenues for 2 5h Furanone, 5 Heptafluoropropyl

Development of Novel Fluorination Methodologies

The synthesis of organofluorine compounds has been a significant focus of chemical research, historically evolving from harsh methods to more sophisticated and selective techniques. numberanalytics.comnih.gov While established methods exist, future research concerning 2(5H)-Furanone, 5-(heptafluoropropyl)- would benefit from the development of next-generation fluorination strategies. The goal is to create more efficient, safer, and environmentally benign pathways to this and related fluorinated molecules.

Key research avenues include:

Late-Stage C–H Fluorination: Applying photocatalytic methods to introduce fluorine atoms into complex molecules at a late stage of synthesis is a powerful strategy. acs.org Future work could explore the direct C-H fluorination of a pre-formed furanone scaffold to install the heptafluoropropyl group or other fluorinated moieties, potentially reducing the number of synthetic steps.

Flow Chemistry for Fluorination: The use of continuous flow reactors for fluorination reactions, including those with elemental fluorine, offers enhanced safety and control over highly exothermic processes. acs.orgdtic.mil Developing a flow-based synthesis for 2(5H)-Furanone, 5-(heptafluoropropyl)- could enable safer scale-up and better reaction optimization.

Novel Fluorinating Reagents: Research into new reagents beyond traditional sources like diethylaminosulfur trifluoride (DAST) is ongoing. nih.gov The development of solid-supported or electrochemically generated fluorinating agents could provide milder and more selective alternatives for synthesizing fluorinated furanones.

Table 1: Comparison of Fluorination Methodologies for Future Synthesis

| Methodology | Potential Advantage for 2(5H)-Furanone, 5-(heptafluoropropyl)- | Research Focus |

| Photocatalytic C-H Fluorination | Enables late-stage functionalization, potentially simplifying synthetic routes. acs.org | Developing catalysts selective for the furanone core or side chain. |

| Continuous Flow Chemistry | Improves safety and control, especially for energetic reactions involving fluorine. acs.org | Adapting existing batch syntheses to a continuous flow process. |

| Electrochemical Synthesis | Avoids harsh chemical oxidants/reductants, offering a "greener" synthetic route. man.ac.uk | Designing electrochemical cells and conditions for fluorination steps. |

Exploration of New Catalytic Systems for Synthesis and Transformation

Catalysis is central to modern organic synthesis. For 2(5H)-Furanone, 5-(heptafluoropropyl)-, future research will likely focus on discovering new catalytic systems that can efficiently construct the furanone ring and selectively transform it into other valuable derivatives.

Promising areas of exploration include:

Metal-Free Catalysis: Recent developments have shown that furanone derivatives can be synthesized without metal catalysts, for example, through rearrangements of diazo compounds. chemistryviews.org Applying this logic to fluorinated precursors could yield a more sustainable synthesis of the target molecule.

Copper-Catalyzed Reactions: Copper catalysts have shown promise in facilitating the synthesis of fluorinated heterocycles. sciencedaily.com Research into copper-catalyzed cycloadditions or ring-expansion reactions could provide novel pathways to 5-(heptafluoropropyl)-2(5H)-furanone.

Palladium-Mediated Cross-Coupling: The furanone core can be modified using palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. nih.govresearchgate.net Future work could use 2(5H)-Furanone, 5-(heptafluoropropyl)- as a platform, functionalizing the ring to create a library of complex fluorinated molecules for various applications.

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for accelerating materials and drug discovery. nih.gov By modeling molecules and their interactions, researchers can predict properties and guide experimental work, saving time and resources.

For 2(5H)-Furanone, 5-(heptafluoropropyl)-, computational modeling offers several key opportunities:

Predicting Physicochemical Properties: Quantum chemistry calculations, such as those using Hartree-Fock theory or Density Functional Theory (DFT), can predict molecular geometry, charge distribution, and frontier molecular orbitals. emerginginvestigators.orgnih.gov This information helps in understanding the compound's stability, reactivity, and potential for intermolecular interactions. emerginginvestigators.org

Simulating Reaction Pathways: Computational models can be used to investigate the mechanisms of potential synthetic reactions, helping to optimize conditions and predict outcomes before undertaking extensive lab work. wikipedia.org

Modeling Biological Interactions: Physics-based approaches like Free Energy Perturbation (FEP) can predict how the molecule might bind to a biological target, such as a protein receptor or enzyme. youtube.com This is crucial for guiding research into its biological activity. Machine learning can further scale these predictions across many potential targets. youtube.com

Table 2: Applications of Computational Modeling in Future Research

| Modeling Technique | Research Application for 2(5H)-Furanone, 5-(heptafluoropropyl)- | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of molecular structure and vibrational frequencies. nih.gov | Understanding of conformational preferences and spectral signatures. |

| Free Energy Perturbation (FEP) | Prediction of binding affinity to biological targets. youtube.com | Identification of potential protein interactions and therapeutic targets. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different environments (e.g., solvents, lipid bilayers). | Insight into solubility, membrane permeability, and material integration. |

Integration into Advanced Materials Research

The inclusion of fluorine in molecules can dramatically enhance material properties, leading to high thermal stability, chemical resistance, and unique surface properties like hydrophobicity. numberanalytics.comacs.org The heptafluoropropyl group in 2(5H)-Furanone, 5-(heptafluoropropyl)- makes it an attractive building block for new advanced materials.

Future research directions in this area are:

Development of Novel Fluoropolymers: The furanone moiety can be opened via polymerization. Using 2(5H)-Furanone, 5-(heptafluoropropyl)- as a monomer could lead to new classes of fluoropolymers. man.ac.ukresearchgate.net These materials could possess unique electrical, optical, or barrier properties suitable for applications in electronics, energy storage (e.g., fuel cells), or protective coatings. numberanalytics.comacs.org

Functional Surface Coatings: The low surface energy associated with fluorinated chains can be exploited to create superhydrophobic and oleophobic surfaces. acs.org Research could investigate the incorporation of this compound into coating formulations to create water-repellent and self-cleaning materials.

Smart and Responsive Materials: Some fluorinated polymers exhibit piezoelectric or ferroelectric properties. researchgate.net Future studies could explore whether polymers derived from 2(5H)-Furanone, 5-(heptafluoropropyl)- display such "smart" behaviors, making them candidates for use in sensors, actuators, or biomedical devices. researchgate.net

Expanded Investigations into Biological Target Mechanisms Beyond Present Scope

Halogenated furanones are known to act as inhibitors of quorum sensing (QS), a cell-to-cell communication system in bacteria. nih.gov Several studies have demonstrated that furanones can disrupt QS-regulated processes like bioluminescence and biofilm formation in bacteria such as Vibrio harveyi. nih.govresearchgate.net

While QS inhibition is a primary area of interest, the unique electronic properties conferred by the heptafluoropropyl group warrant a broader investigation into other potential biological mechanisms.

Exploration of New Enzyme Targets: The reactivity of the furanone ring combined with the strong electron-withdrawing nature of the fluoroalkyl chain may allow it to interact with a variety of enzymes beyond those involved in QS. Future screening programs could test 2(5H)-Furanone, 5-(heptafluoropropyl)- against panels of proteases, kinases, or other enzymes implicated in disease.

Use of ¹⁹F NMR for Mechanistic Studies: Fluorine-19 NMR is a powerful technique for studying molecular interactions because of the high sensitivity of the ¹⁹F nucleus to its local environment. nih.gov Researchers could use ¹⁹F NMR to observe how 2(5H)-Furanone, 5-(heptafluoropropyl)- binds to its biological targets in real-time, providing detailed mechanistic insights that are difficult to obtain with other methods. nih.gov

Probing Ion Channel or Receptor Modulation: The fluorinated tail could influence how the molecule partitions into cell membranes. This suggests a potential for interaction with membrane-bound proteins, such as ion channels or G-protein coupled receptors. Future electrophysiology and binding assays could uncover novel activities in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2(5H)-Furanone derivatives, and how can they be adapted for 5-(heptafluoropropyl) substitution?

- Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For fluorinated derivatives like 5-(heptafluoropropyl)-, introduce the heptafluoropropyl group via coupling reactions using fluorinated alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

- Key Considerations : Fluorinated reagents are moisture-sensitive; use anhydrous solvents and inert atmospheres. Confirm substitution patterns via ¹⁹F NMR and HRMS .

Q. How can the biofilm-inhibitory activity of 5-(heptafluoropropyl)-2(5H)-Furanone be evaluated in vitro?

- Methodology : Use a Pseudomonas aeruginosa or Staphylococcus aureus biofilm model. Prepare compound dilutions in LB broth (1–100 µM). Incubate with bacterial cultures in 96-well plates (24–48 hrs, 37°C). Quantify biofilm biomass via crystal violet staining (OD₅₉₀) and compare to controls. Include positive controls (e.g., azithromycin) and validate via confocal microscopy .

- Data Interpretation : EC₅₀ values should be calculated using nonlinear regression. Note that fluorinated derivatives may exhibit enhanced lipophilicity, improving membrane penetration .

Q. What analytical techniques are critical for characterizing 5-(heptafluoropropyl)-2(5H)-Furanone?

- Methodology :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm structure and purity. Fluorine signals appear as distinct singlets/multiplets (δ −70 to −120 ppm).

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Compare retention indices with known standards.

- X-ray Crystallography : For absolute stereochemistry determination, grow single crystals via slow evaporation in chloroform/hexane .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral 2(5H)-Furanone derivatives?

- Methodology : Employ asymmetric catalysis (e.g., chiral Lewis acids or organocatalysts) during cyclization. For example, use (R)-BINOL-derived phosphoric acids to induce enantioselectivity in Michael additions. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/iPrOH) .

- Challenges : Fluorine’s electronegativity may distort transition states. Optimize catalyst loading (5–10 mol%) and temperature (−20°C to RT) to maximize ee .

Q. How do structural modifications (e.g., heptafluoropropyl vs. methyl groups) affect the compound’s reactivity in Diels-Alder reactions?

- Methodology : Perform kinetic studies using cyclopentadiene as the diene. Monitor reaction rates via ¹H NMR ([D₆]DMSO, 25°C). Compare activation energies (ΔG‡) via Eyring plots. Fluorinated substituents increase electron deficiency, accelerating dienophile reactivity but potentially reducing regioselectivity .

- Contradictions : Some studies report unexpected endo/exo ratios due to steric effects from bulky fluorinated groups. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states .

Q. What mechanisms underlie the contradictory antibacterial efficacy of 2(5H)-Furanone derivatives across Gram-positive and Gram-negative strains?

- Methodology : Conduct transcriptomic analysis (RNA-seq) on E. coli vs. S. aureus treated with IC₅₀ doses. Identify differentially expressed genes (DEGs) related to biofilm formation (e.g., algD, icaA). Validate via qPCR and gene knockout strains. Fluorinated derivatives may disrupt membrane potential in Gram-negatives more effectively due to outer membrane permeabilization .

- Data Gaps : Limited in vivo toxicity profiles. Perform murine infection models with pharmacokinetic analysis (plasma t½, AUC) .

Q. How can regioselectivity be achieved in the derivatization of 5-(heptafluoropropyl)-2(5H)-Furanone at the C3 position?

- Methodology : Use directing groups (e.g., boronate esters) to block C4. Perform electrophilic substitution (e.g., nitration with HNO₃/AcOH) at C5. Alternatively, employ transition-metal catalysis (Pd(OAc)₂, ligand: PPh₃) for cross-couplings. Confirm regiochemistry via NOESY (¹H-¹H coupling) .

- Optimization : Screen solvents (DMF vs. THF) and temperatures (60–100°C). Fluorine’s inductive effects may polarize the ring, favoring C3 attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.